3-Ethynylthiophene-2-carbaldehyde
Overview
Description
3-Ethynylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H4OS . It is used in laboratory settings .
Synthesis Analysis
The synthesis of this compound and similar compounds has been discussed in various studies. For instance, a study on the synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions has been published . The study describes the application of Suzuki cross-coupling reactions of 4-bromothiophene-2-carbaldehyde with equimolar amounts of various arylboronic acids/esters .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic methods, including FT-IR, FT-Raman, UV, and NMR . These methods have been used to determine the geometrical parameters, energies, and wavenumbers of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.18 g/mol, a boiling point of 150.0±13.0 °C at 760 mmHg, and a vapor pressure of 5.0±0.3 mmHg at 25°C .Scientific Research Applications
Chemistry and Synthesis
3-Ethynylthiophene-2-carbaldehyde is a compound related to thiophene-2-carbaldehyde, which is used in various chemical syntheses. For instance, thiophene-2-carbaldehyde is employed in the synthesis of 4,5-dihydrothieno[3,2-c]quinolines and 2-functionally substituted thieno[3,2-c]quinoline derivatives, exhibiting properties such as moderate to high fluorescence quantum yields. This indicates potential applications in materials science, particularly in the creation of new photoluminescent materials (Bogza et al., 2018).
Biological Applications
In the realm of biological applications, derivatives of thiophene-2-carbaldehyde have been synthesized and evaluated for various biological activities. For example, a study on the synthesis and biological evaluation of various 4-arylthiophene-2-carbaldehyde compounds reported antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. This suggests potential applications in developing new pharmaceuticals or biological research tools (Ali et al., 2013).
Safety and Hazards
3-Ethynylthiophene-2-carbaldehyde is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-ethynylthiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS/c1-2-6-3-4-9-7(6)5-8/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZIFAHGJJTGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(SC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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